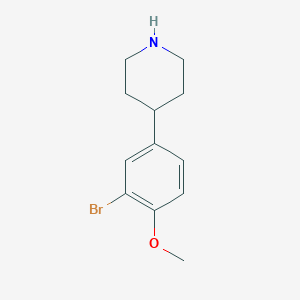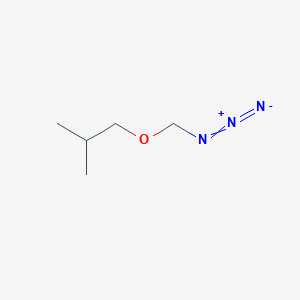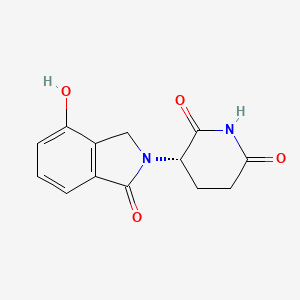
Benzyl 3-fluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-fluoro-2-hydroxypropanoate is an organic compound characterized by the presence of a benzyl group attached to a 3-fluoro-2-hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-2-hydroxypropanoate typically involves the esterification of 3-fluoro-2-hydroxypropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
3-fluoro-2-hydroxypropanoic acid+benzyl alcohol→Benzyl 3-fluoro-2-hydroxypropanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 3-fluoro-2-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, benzyl 3-fluoro-2-hydroxypropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Benzyl 3-fluoro-2-oxopropanoate.
Reduction: Benzyl 3-fluoro-2-hydroxypropanol.
Substitution: Benzyl 3-amino-2-hydroxypropanoate or benzyl 3-mercapto-2-hydroxypropanoate.
Scientific Research Applications
Benzyl 3-fluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Benzyl 3-chloro-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.
Benzyl 3-bromo-2-hydroxypropanoate: Similar structure but with a bromine atom instead of fluorine.
Benzyl 3-iodo-2-hydroxypropanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Benzyl 3-fluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1610538-08-3 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
benzyl 3-fluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
BCFGFPIKYAEZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)

![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)

![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)

![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)


![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
